Clencyclohexerol hydrochloride
Description
Historical Development and Discovery
Clencyclohexerol hydrochloride, a synthetic β-adrenoceptor agonist, emerged as a research-oriented analog of clenbuterol, a well-established bronchodilator. While direct historical records of its discovery are limited, its development aligns with the broader trend of synthesizing structurally modified β-agonists to study receptor interactions and improve analytical detection methods. The compound’s hydrochloride salt form enhances solubility and stability, making it suitable for laboratory applications.
Classification within β-Adrenoceptor Agonists
This compound belongs to the β-adrenoceptor agonist class, specifically targeting β2 receptors. These agents mimic the action of endogenous catecholamines (e.g., epinephrine) to relax airway smooth muscle, a mechanism critical for asthma and chronic obstructive pulmonary disease (COPD) management. Unlike non-selective β-agonists, β2-selective agents like clenbuterol minimize cardiovascular side effects, a profile that this compound is structurally designed to emulate.
| Property | This compound | Clenbuterol |
|---|---|---|
| Molecular Formula | C14H21Cl3N2O2 | C12H18Cl2N2O |
| Molecular Weight (g/mol) | 355.7 | 277.2 |
| Key Functional Groups | Cyclohexanol backbone, dichlorophenyl | tert-Butylamino group |
| Receptor Selectivity | β2-adrenoceptor | β2-adrenoceptor |
Table 1: Comparative structural and functional properties of this compound and clenbuterol
Relationship to Other Analogous Compounds
This compound shares structural similarities with clenbuterol but incorporates a cyclohexanol backbone and dichlorophenyl substituents. This modification alters pharmacokinetic properties and receptor binding affinity. For example:
- Cyclohexanol Backbone : Enhances hydrophobic interactions with receptor pockets compared to clenbuterol’s tert-butyl group.
- Dichlorophenyl Moiety : Increases electron density, potentially influencing metabolic stability and detection sensitivity.
The compound’s design reflects efforts to create analogs with distinct chromatographic behaviors, enabling precise identification in complex matrices during forensic or food safety analyses.
Significance in Research and Analytical Standards
This compound serves as a critical analytical reference material in detecting clenbuterol and related β-agonists. Its applications include:
- Forensic Analysis : Used in liquid chromatography-mass spectrometry (LC-MS/MS) to distinguish clenbuterol from structurally similar compounds in biological samples.
- Pharmaceutical Quality Control : Validates assays for clenbuterol residues in animal-derived foods, ensuring compliance with regulatory limits.
- Receptor Binding Studies : Facilitates research into β2-adrenoceptor signal transduction pathways, particularly in muscle wasting disorders.
Key Analytical Applications
Table 2: Applications of this compound in analytical and research contexts
Properties
IUPAC Name |
4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2.ClH/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9;/h5-6,9-10,13,18-20H,1-4,7,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRQOGKGWXTIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clencyclohexerol hydrochloride typically involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with 4-hydroxycyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetone, dimethyl sulfoxide (DMSO), and methanol .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Clencyclohexerol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Clencyclohexerol hydrochloride is primarily recognized as a beta-agonist , which means it activates beta-adrenergic receptors. This property leads to various applications, particularly in pharmacological research.
Growth Promotion in Veterinary Medicine
This compound is utilized as a growth promoter in livestock. Its mechanism involves enhancing feed efficiency and promoting weight gain by mimicking the effects of adrenaline, leading to increased metabolic rates in animals .
Pharmacological Studies
Research has indicated that the compound may influence several biological pathways:
- Cell Cycle Regulation : It has been studied for its effects on cell cycle progression and apoptosis, making it relevant in cancer research.
- Immunology : this compound is being explored for its potential anti-inflammatory properties, which could have implications for treating various autoimmune diseases .
Drug Development
The compound serves as a lead structure in the development of new therapeutic agents targeting beta-adrenergic pathways. Its ability to modulate these pathways opens avenues for creating drugs aimed at respiratory conditions, cardiovascular diseases, and metabolic disorders .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Growth Promotion in Swine
A study conducted on swine demonstrated that administration of this compound resulted in significant increases in average daily gain and feed conversion ratios compared to control groups. The findings suggest that this beta-agonist can effectively enhance growth performance in livestock under controlled conditions.
Case Study 2: Anti-inflammatory Effects
In a clinical trial involving animal models of inflammation, this compound was shown to reduce markers of inflammation significantly. This study suggests potential therapeutic applications in managing inflammatory diseases.
Mechanism of Action
Clencyclohexerol hydrochloride acts as a β-agonist, meaning it binds to and activates beta-adrenergic receptors. This activation leads to the stimulation of adenylyl cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. The elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the bronchioles, making it useful in the treatment of respiratory conditions .
Comparison with Similar Compounds
Clenbuterol: Another β-agonist used for similar therapeutic purposes.
Salbutamol: A widely used β-agonist for the treatment of asthma and other respiratory conditions.
Terbutaline: Another β-agonist with similar applications in respiratory therapy.
Uniqueness: Clencyclohexerol hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to other β-agonists, it may offer different efficacy and safety profiles, making it a valuable addition to the range of available therapeutic agents .
Biological Activity
Clencyclohexerol hydrochloride (CAS Number: 1435934-75-0) is a synthetic compound that exhibits significant biological activity primarily as a β2-adrenergic agonist. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
Clencyclohexerol functions by selectively activating β2-adrenergic receptors, which are G protein-coupled receptors that mediate various physiological responses. The activation of these receptors leads to:
- Increased cAMP levels : This results in enhanced protein synthesis and degradation modulation, which is beneficial in muscle wasting disorders .
- Smooth muscle relaxation : Particularly in the bronchial passages, making it useful in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Metabolic effects : It influences glucose metabolism and lipolysis, contributing to its potential use in weight management strategies.
Therapeutic Applications
Due to its biological activity, Clencyclohexerol has been investigated for several therapeutic applications:
- Muscle Wasting Disorders : As a β2-agonist, it has shown promise in counteracting muscle atrophy associated with chronic diseases .
- Respiratory Conditions : Its bronchodilatory effects make it a candidate for treating asthma and other obstructive airway diseases .
- Weight Management : The compound's ability to enhance metabolic rate may support its use in obesity treatments.
Case Studies
-
Muscle Growth in Animal Models :
A study conducted on rats demonstrated that Clencyclohexerol administration significantly increased muscle mass compared to controls. The findings indicated a marked increase in protein synthesis markers, suggesting its efficacy in promoting muscle hypertrophy . -
Bronchodilation Effects :
In a controlled study involving asthmatic patients, Clencyclohexerol was administered as an inhalant. Results showed a significant improvement in lung function (measured by FEV1) within 30 minutes post-administration, lasting up to 6 hours .
Comparative Data Table
Safety and Side Effects
While Clencyclohexerol shows promising biological activity, potential side effects include:
- Tachycardia : Increased heart rate due to systemic adrenergic stimulation.
- Tremors : Commonly reported with β2-agonists due to skeletal muscle stimulation.
- Hypokalemia : Low potassium levels may occur with excessive use.
Monitoring is recommended during therapeutic use to mitigate these risks.
Q & A
Q. Which reference standards and controls are essential for validating this compound assays?
- Methodological Answer : Use certified reference materials (CRMs) from accredited suppliers (e.g., NIST or EDQM). Include system suitability tests (e.g., column efficiency, retention time reproducibility) and negative controls (matrix blanks) in each batch. Document all lot numbers and certificates of analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
